molecular formula C11H9IN2O4 B15338723 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline

7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline

Cat. No.: B15338723
M. Wt: 360.10 g/mol
InChI Key: CYNHBATWWUEDEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 7-ethoxy-4-hydroxyquinoline followed by iodination. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and green chemistry principles can also be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can facilitate the formation of covalent bonds with biological molecules, enhancing its activity .

Comparison with Similar Compounds

Uniqueness: 7-Ethoxy-4-hydroxy-3-iodo-6-nitroquinoline is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The combination of ethoxy, hydroxy, nitro, and iodine groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H9IN2O4

Molecular Weight

360.10 g/mol

IUPAC Name

7-ethoxy-3-iodo-6-nitro-1H-quinolin-4-one

InChI

InChI=1S/C11H9IN2O4/c1-2-18-10-4-8-6(3-9(10)14(16)17)11(15)7(12)5-13-8/h3-5H,2H2,1H3,(H,13,15)

InChI Key

CYNHBATWWUEDEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)NC=C(C2=O)I)[N+](=O)[O-]

Origin of Product

United States

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